molecular formula C13H20O2 B14239545 Benzene, 1-(hexyloxy)-3-methoxy- CAS No. 218769-20-1

Benzene, 1-(hexyloxy)-3-methoxy-

Cat. No.: B14239545
CAS No.: 218769-20-1
M. Wt: 208.30 g/mol
InChI Key: OLNGRMZVYHUFPM-UHFFFAOYSA-N
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Description

Benzene, 1-(hexyloxy)-3-methoxy- is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a hexyloxy group at the 1-position and a methoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(hexyloxy)-3-methoxy- typically involves the alkylation of a benzene derivative. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a strong base. For instance, 3-methoxyphenol can be reacted with 1-bromohexane in the presence of sodium hydride to yield Benzene, 1-(hexyloxy)-3-methoxy-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(hexyloxy)-3-methoxy- can undergo various chemical reactions, including:

    Oxidation: The hexyloxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler benzene derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) for bromination.

Major Products

    Oxidation: Hexanoic acid derivative.

    Reduction: Benzene, 1-(hexyloxy)-.

    Substitution: Brominated derivatives of Benzene, 1-(hexyloxy)-3-methoxy-.

Scientific Research Applications

Benzene, 1-(hexyloxy)-3-methoxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Benzene, 1-(hexyloxy)-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The hexyloxy and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-(hexyloxy)-: Lacks the methoxy group, resulting in different chemical properties.

    Benzene, 1-(methoxy)-3-hexyloxy-: Similar structure but different substitution pattern, affecting its reactivity and applications.

    Phenol, 1-(hexyloxy)-3-methoxy-: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.

Uniqueness

Benzene, 1-(hexyloxy)-3-methoxy- is unique due to the presence of both hexyloxy and methoxy groups, which confer distinct chemical properties and potential applications. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial use.

Properties

CAS No.

218769-20-1

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-hexoxy-3-methoxybenzene

InChI

InChI=1S/C13H20O2/c1-3-4-5-6-10-15-13-9-7-8-12(11-13)14-2/h7-9,11H,3-6,10H2,1-2H3

InChI Key

OLNGRMZVYHUFPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)OC

Origin of Product

United States

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